Cas no 1235441-38-9 (1,7-diazaspiro[3.5]nonan-2-one hydrochloride)

1,7-Diazaspiro[3.5]nonan-2-one hydrochloride is a bicyclic spiro compound featuring a diazaspiro framework, which is of significant interest in medicinal chemistry and pharmaceutical research. Its rigid spirocyclic structure enhances conformational stability, making it a valuable scaffold for designing bioactive molecules. The hydrochloride salt improves solubility and handling properties, facilitating its use in synthetic applications. This compound is particularly useful as a building block for developing heterocyclic derivatives, with potential applications in drug discovery, especially for targeting central nervous system (CNS) disorders or as a precursor for enzyme inhibitors. Its well-defined stereochemistry and functional group compatibility further underscore its utility in complex organic syntheses.
1,7-diazaspiro[3.5]nonan-2-one hydrochloride structure
1235441-38-9 structure
Product Name:1,7-diazaspiro[3.5]nonan-2-one hydrochloride
CAS No:1235441-38-9
MF:C7H13ClN2O
MW:176.643920660019
CID:1215827
PubChem ID:47002149
Update Time:2025-10-21

1,7-diazaspiro[3.5]nonan-2-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3,7-diazaspiro[3.5]nonan-2-one Hydrochloride
    • 1,7-diazaspiro[3.5]nonan-2-one hydrochloride
    • 1,7-diazaspiro[3.5]nonan-2-onehydrochloride
    • 1,7-diazaspiro[3.5]nonan-2-one;hydrochloride
    • 1235441-38-9
    • EN300-52210
    • 1,7-Diazaspiro[3.5]nonan-2-one, hydrochloride
    • AKOS026741039
    • Inchi: 1S/C7H12N2O.ClH/c10-6-5-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
    • InChI Key: RSGOYALRWGEWIP-UHFFFAOYSA-N
    • SMILES: Cl.O=C1CC2(CCNCC2)N1

Computed Properties

  • Exact Mass: 176.0716407g/mol
  • Monoisotopic Mass: 176.0716407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1Ų

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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:10
Price ($):308.0
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1,7-diazaspiro[3.5]nonan-2-one hydrochloride Related Literature

Additional information on 1,7-diazaspiro[3.5]nonan-2-one hydrochloride

Exploring the Chemical Properties and Applications of 1,7-Diazaspiro[3.5]Nonan-2-One Hydrochloride (CAS No 1235441-38-9)

The compound 1,7-diazaspiro[3.5]nonan-2-one hydrochloride, identified by its unique CAS number 1235441-38-9, represents a structurally complex organic molecule with a spirocyclic framework and a nitrogen-containing heterocycle. The name itself provides critical insights into its molecular architecture: the "diazaspiro" prefix denotes the presence of two nitrogen atoms within a spirocyclic system, while the "[3.5]nonane" segment specifies the fused ring structure consisting of a three-membered and a five-membered ring sharing a single atom at the spiro junction. The "nonan-2-one" portion highlights the ketone functional group at position 2 of the nine-membered parent chain, and the "hydrochloride" suffix indicates its protonated form as a salt with hydrochloric acid. This compound has garnered attention in recent chemical research due to its potential as a versatile intermediate in pharmaceutical development and its unique conformational flexibility.

In terms of structural characteristics, spirocyclic systems like spiro[3.5]nonane are known for their ability to restrict molecular geometry through ring fusion, which can significantly influence reactivity patterns and biological interactions. The two nitrogen atoms in this molecule—positioned at C(1) and C(7)—introduce additional complexity by enabling hydrogen bonding capabilities and altering electronic distributions across the ring system. Recent studies have demonstrated that such nitrogen-containing spirocyclic scaffolds often exhibit enhanced metabolic stability compared to acyclic analogs, making them attractive candidates for drug design projects targeting G protein-coupled receptors (GPCRs) or enzyme inhibition pathways.

The synthesis of CAS No 1235441-38-9 typically involves multi-step organic reactions that preserve the integrity of both the spirocyclic core and the ketone functionality while introducing chloride ions through protonation processes. Modern synthetic approaches emphasize atom-efficient methods to minimize byproduct formation during scale-up production phases in industrial settings. Notably, advancements in catalytic asymmetric synthesis have enabled researchers to achieve high enantiomeric purity when preparing chiral derivatives of this scaffold, which is particularly important for pharmaceutical applications where stereochemistry directly affects biological activity.

Molecular modeling studies published in 2024 have revealed intriguing details about the conformational behavior of diazaspiro compounds. These simulations show that while most spirocyclic systems adopt fixed geometries due to ring strain limitations, certain substituents on adjacent positions can induce dynamic behavior under physiological conditions (e.g., pH 7.4). For instance, when comparing computational models with experimental NMR data from aqueous solutions containing hydrochloride salts, researchers observed subtle but significant differences in dihedral angles around key bond segments compared to neutral forms of similar molecules.

In terms of physical properties, compounds bearing both spirocyclic frameworks and ketone functionalities often display moderate solubility profiles depending on their counterions and substituents. The hydrochloride form specifically enhances water solubility through ion-dipole interactions between chloride anions and polar solvents—a property that becomes increasingly valuable during formulation development stages for potential therapeutic agents derived from this scaffold.

The recent application landscape for molecules like CAS No 1235441-38-9 has expanded beyond traditional medicinal chemistry domains into emerging fields such as supramolecular assembly design and smart material development. In particular, work published in *Advanced Materials Chemistry* (Q4 2024) demonstrated how controlled protonation states could modulate intermolecular interactions between multiple copies of this scaffold arranged in self-assembled nanostructures under specific pH conditions.

One notable area where this class of compounds is being investigated is as potential ligands for metalloproteins involved in cellular signaling processes. The dual nitrogen atoms provide distinct coordination sites that can selectively bind transition metals with high affinity—a property exploited by several research groups working on targeted delivery systems for metal-based therapeutics including platinum complexes used in cancer treatment regimens.

Analysis techniques commonly employed during characterization include nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), X-ray crystallography when crystalline forms are obtainable, and infrared spectroscopy (IR) to confirm key functional groups such as amides or imines which might form transiently depending on reaction conditions involving related species like amidines or imidazolidinones.

The field continues evolving rapidly with new discoveries reported quarterly regarding novel synthetic methodologies applicable to molecules containing both spirocyclic elements and heteroatoms like nitrogen at multiple positions within their structures—such as those found in derivatives related to our target compound under discussion here: namelyCAS No 1235441-38-9.

In academic literature indexed through PubMed Central up until early 2026 shows increasing interest from global research communities focusing on optimizing pharmacokinetic profiles via modification strategies applied directly onto core structures similar to what we see withCAS No 1235441-38-

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(CAS:1235441-38-9)1,7-diazaspiro[3.5]nonan-2-one hydrochloride
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Quantity:1g
Price ($):308.0
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